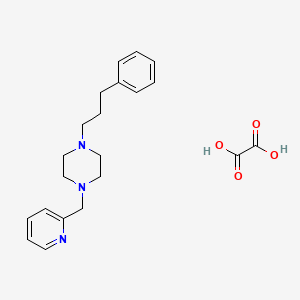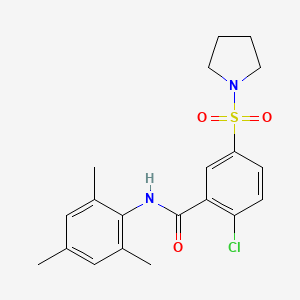
1-(3-phenylpropyl)-4-(2-pyridinylmethyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-phenylpropyl)-4-(2-pyridinylmethyl)piperazine oxalate is a chemical compound that has been widely used in scientific research. This compound is a selective serotonin receptor agonist and has been found to have various biochemical and physiological effects.
Mechanism of Action
1-(3-phenylpropyl)-4-(2-pyridinylmethyl)piperazine oxalate acts as a selective agonist for the 5-HT1A receptor. It binds to the receptor and activates it, leading to downstream signaling events. The activation of the 5-HT1A receptor has been found to have various effects on the brain and body, including the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which is involved in the regulation of mood and anxiety. The compound has also been found to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-phenylpropyl)-4-(2-pyridinylmethyl)piperazine oxalate in lab experiments is its selectivity for the 5-HT1A receptor. This allows researchers to study the specific effects of activating this receptor. However, one limitation is that the compound may have off-target effects on other receptors or enzymes, which could complicate the interpretation of results.
Future Directions
There are many potential future directions for research on 1-(3-phenylpropyl)-4-(2-pyridinylmethyl)piperazine oxalate. One area of interest is the role of the 5-HT1A receptor in the regulation of social behavior. The compound has also been studied for its potential use in the treatment of anxiety and depression. Further research is needed to fully understand the biochemical and physiological effects of the compound and its potential therapeutic applications.
Conclusion
In conclusion, this compound is a selective serotonin receptor agonist that has been widely used in scientific research. The compound has various biochemical and physiological effects and has been studied for its potential therapeutic applications. Further research is needed to fully understand the mechanism of action and potential future applications of this compound.
Synthesis Methods
The synthesis of 1-(3-phenylpropyl)-4-(2-pyridinylmethyl)piperazine oxalate involves the reaction of 1-(3-phenylpropyl)piperazine with 2-pyridinecarboxaldehyde in the presence of oxalic acid. The reaction is carried out in a solvent such as ethanol or methanol at room temperature. The resulting product is then purified using column chromatography.
Scientific Research Applications
1-(3-phenylpropyl)-4-(2-pyridinylmethyl)piperazine oxalate has been extensively used in scientific research. It has been found to be a potent and selective agonist for the 5-HT1A receptor. This receptor is involved in the regulation of various physiological and behavioral processes such as mood, anxiety, and cognition. The compound has been used to study the role of the 5-HT1A receptor in these processes.
properties
IUPAC Name |
oxalic acid;1-(3-phenylpropyl)-4-(pyridin-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3.C2H2O4/c1-2-7-18(8-3-1)9-6-12-21-13-15-22(16-14-21)17-19-10-4-5-11-20-19;3-1(4)2(5)6/h1-5,7-8,10-11H,6,9,12-17H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIDKJBKOZSHDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC=CC=N3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5208441.png)
![1-(4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5208451.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5208458.png)
![2,2-dimethyl-N-(1-{1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B5208460.png)
![1-[(4-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}phenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5208463.png)
![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B5208464.png)

![2-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B5208469.png)
![6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-{[4-(4-methyl-1,2,5-oxadiazol-3-yl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5208477.png)
![5-methyl-3-phenyl-N-[4-(trifluoromethoxy)phenyl]-4-isoxazolecarboxamide](/img/structure/B5208483.png)


![2-methoxy-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B5208506.png)
![3-({[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B5208512.png)